Pidotimod Methyl Ester Pidotimod Methyl Ester
Brand Name: Vulcanchem
CAS No.: 1333122-78-3
VCID: VC0143545
InChI: InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)/t6-,7-/m0/s1
SMILES: COC(=O)C1CSCN1C(=O)C2CCC(=O)N2
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.292

Pidotimod Methyl Ester

CAS No.: 1333122-78-3

Cat. No.: VC0143545

Molecular Formula: C10H14N2O4S

Molecular Weight: 258.292

* For research use only. Not for human or veterinary use.

Pidotimod Methyl Ester - 1333122-78-3

Specification

CAS No. 1333122-78-3
Molecular Formula C10H14N2O4S
Molecular Weight 258.292
IUPAC Name methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate
Standard InChI InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)/t6-,7-/m0/s1
Standard InChI Key FACSPTMJWBYYNZ-BQBZGAKWSA-N
SMILES COC(=O)C1CSCN1C(=O)C2CCC(=O)N2

Introduction

Chemical Identity and Structure

Pidotimod Methyl Ester is a synthetic dipeptide with immunomodulatory properties, characterized by its unique molecular structure combining a thiazolidine ring with a pyrrolidine component and a methyl ester functional group.

Basic Identification Parameters

The compound is definitively identified through several standardized chemical identifiers:

ParameterValue
CAS Number1333122-78-3
Molecular FormulaC₁₀H₁₄N₂O₄S
Molecular Weight258.30 g/mol
IUPAC Namemethyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate
InChIKeyFACSPTMJWBYYNZ-BQBZGAKWSA-N

The systematic IUPAC name highlights the compound's stereochemical configuration, which is critical to its biological activity, featuring specific R and S configurations at key carbon centers .

Physical and Chemical Properties

Chemical Reactivity

The compound's chemical reactivity is primarily governed by its functional groups:

  • The methyl ester group is susceptible to hydrolysis under appropriate conditions

  • The thiazolidine ring contains a nucleophilic nitrogen atom

  • The amide bonds exhibit typical peptide bond chemistry

  • The stereochemistry at carbon centers must be preserved during reactions to maintain biological activity

The presence of the methyl ester group distinguishes this compound from its parent molecule pidotimod, potentially affecting its solubility profile and metabolic stability.

Synthesis and Preparation Methods

The synthesis of Pidotimod Methyl Ester involves specific chemical reactions and conditions to ensure proper stereochemistry and purity.

Synthetic Routes

The preparation of Pidotimod Methyl Ester typically involves the reaction between thiazolidine-4-carboxylic acid and L-pyroglutamic acid, followed by methylation of the carboxylic acid group. Notable synthetic approaches include:

  • One-pot green synthesis methods conducted in water, which eliminate protection/deprotection steps

  • Room temperature reactions under mild conditions

  • Multi-step synthesis pathways in industrial production settings

These synthetic routes must carefully control stereochemistry to ensure the correct (4R, 2S) configuration essential to the compound's biological activity.

Industrial Production Considerations

Industrial-scale production generally employs more intensive methods:

  • Multi-step synthetic processes

  • Use of organic solvents such as dichloromethane

  • Higher temperature conditions

  • Specialized catalytic systems including boronic acid derivatives

The quality control for industrially produced Pidotimod Methyl Ester typically aims for a purity level of ≥90%, with specific analytical methods employed to verify structural integrity and stereochemical purity .

Biological Activity and Mechanism of Action

Pidotimod Methyl Ester exhibits significant immunomodulatory properties, influencing both innate and adaptive immune responses through multiple mechanisms.

Immunological Effects

The compound demonstrates several key immunological effects:

  • Modulation of immune cell activity, particularly lymphocytes and macrophages

  • Upregulation of toll-like receptor expression

  • Enhancement of cell-mediated immunity

  • Increase in salivary immunoglobulin A (IgA) directed against bacteria

These effects suggest potential applications in conditions requiring immune system modulation or enhancement.

Molecular Mechanisms

At the molecular level, Pidotimod Methyl Ester influences several signaling pathways:

  • Inhibition of tumor necrosis factor-α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation

  • Enhancement of nuclear factor κB (NFκB) expression and nuclear translocation

  • Upregulation of toll-like receptor-2 expression on airway epithelial cells

These molecular interactions provide the basis for the compound's observed immunomodulatory effects and suggest potential mechanisms for therapeutic applications.

Pharmacokinetic Considerations

While specific pharmacokinetic data for Pidotimod Methyl Ester is limited, the methylation of the carboxylic acid group would be expected to:

  • Increase lipophilicity compared to the parent compound

  • Potentially enhance membrane permeability

  • Act as a prodrug that may be hydrolyzed in vivo to release the active carboxylic acid form

The compound demonstrates high batch-to-batch reproducibility, which is essential for reliable pharmacological applications.

Comparative Analysis with Parent Compound

Structural Comparison

The key structural difference between Pidotimod and its methyl ester derivative lies in the modification of the carboxylic acid functional group:

FeaturePidotimodPidotimod Methyl Ester
Molecular FormulaC₉H₁₂N₂O₄SC₁₀H₁₄N₂O₄S
Molecular Weight244.27 g/mol258.30 g/mol
Carboxyl GroupFree carboxylic acidMethyl ester
Melting Point194-198°C (dec.)Not specifically reported
Density1.5±0.1 g/cm³Not specifically reported

The methyl esterification represents a strategic chemical modification that may influence the compound's pharmaceutical properties while preserving its core pharmacophore .

Functional Differences

The methyl ester modification potentially confers several pharmacological advantages:

  • Improved lipophilicity and membrane permeability

  • Potential prodrug characteristics with metabolic conversion to the active form

  • Altered distribution and pharmacokinetic profile

  • Possibly enhanced stability under certain conditions

These differences may translate into distinctive therapeutic applications compared to the parent compound.

Research Applications

Immunopharmacological Research

Pidotimod Methyl Ester has potential value in various research contexts:

  • Exploration of immunomodulatory mechanisms

  • Investigation of cellular pathways involved in immune regulation

  • Development of novel immunotherapeutic approaches

  • Comparative studies with other immunomodulatory compounds

The compound's defined stereochemistry and well-characterized structure make it valuable for structure-activity relationship studies.

Future Research Directions

Several promising research directions could expand our understanding of Pidotimod Methyl Ester:

  • Detailed pharmacokinetic and pharmacodynamic studies

  • Expanded investigation of cellular and molecular mechanisms

  • Comparative efficacy studies against other immunomodulatory agents

  • Development of optimized synthetic routes and formulations

  • Exploration of additional structural modifications to enhance specific properties

Further research may also elucidate the specific advantages of the methyl ester form compared to the parent compound in various clinical contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator